AP26113, also known as Brigatinib, is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). It is primarily developed for the treatment of non-small-cell lung cancer (NSCLC) that is positive for echinoderm microtubule-associated protein-like 4 (EML4)-ALK fusion. The compound features a unique phosphine oxide moiety, which enhances its potency and selectivity against various ALK mutations, making it a significant advancement over earlier ALK inhibitors like crizotinib and ceritinib .
AP26113 exhibits remarkable biological activity as an ALK inhibitor. It has demonstrated low nanomolar inhibitory concentrations (IC50 values) against both native ALK and clinically relevant mutant forms in various assays. In preclinical models, it has shown efficacy in overcoming resistance mechanisms associated with first- and second-generation ALK inhibitors, particularly in NSCLC . Its selectivity profile indicates minimal off-target effects, inhibiting only a limited number of other kinases .
The synthesis of AP26113 can be summarized in several steps:
AP26113 is primarily used in oncology for treating patients with EML4-ALK positive NSCLC. Its ability to inhibit ALK mutations makes it a valuable option for patients who have developed resistance to other treatments. Clinical trials are ongoing to evaluate its efficacy and safety profile further . Additionally, its dual inhibition of EGFR may provide additional therapeutic benefits in certain cancer types.
Studies have shown that AP26113 interacts selectively with ALK and EGFR pathways, leading to significant anti-tumor effects in preclinical models. The compound's interaction with different kinases has been characterized through various assays, revealing its potential to modulate signaling pathways involved in tumor growth and survival .
Several compounds share structural and functional similarities with AP26113:
Compound Name | Mechanism of Action | Selectivity | Key Features |
---|---|---|---|
Crizotinib | ALK/ROS1 inhibitor | Moderate | First-generation ALK inhibitor |
Ceritinib | ALK inhibitor | High | Potent against resistant mutations |
Alectinib | ALK inhibitor | Very High | Designed for crizotinib-resistant tumors |
Lorlatinib | ALK/ROS1 inhibitor | Very High | Broad-spectrum activity against mutations |
AP26113 stands out due to its unique phosphine oxide group that enhances its binding affinity and selectivity towards ALK compared to other inhibitors. This feature not only improves its efficacy but also contributes to its favorable pharmacokinetic properties, making it a leading candidate in targeted cancer therapy .